4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde
Description
4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a benzyloxy group at the 4-position, a chlorine atom at the 2'-position, and a carbaldehyde functional group at the 3-position (Figure 1). This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and photoactive materials. The benzyloxy group contributes electron-donating effects, while the chlorine atom introduces steric and electronic modulation, influencing reactivity and stability. The carbaldehyde group at the meta position relative to the benzyloxy substituent enhances its electrophilicity, making it a versatile precursor for cross-coupling or nucleophilic addition reactions .
Properties
Molecular Formula |
C20H15ClO2 |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H15ClO2/c21-19-9-5-4-8-18(19)16-10-11-20(17(12-16)13-22)23-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
QPGCNHMFGSEYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of the Benzyloxy Biphenyl Intermediate
- Starting from 4-hydroxybiphenyl or a related phenolic biphenyl derivative, the benzyloxy group is introduced by alkylation with benzyl bromide or benzyl chloride.
- Typical conditions involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
- The reaction is conducted under reflux (60–80°C) for several hours to ensure complete ether formation.
- This step yields 4-(benzyloxy)biphenyl as a key intermediate.
Step 2: Selective Chlorination at the 2'-Position
- The chlorination of the biphenyl intermediate is achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Reaction conditions are optimized to achieve regioselective substitution at the 2'-position of the biphenyl ring.
- The reaction is typically carried out under anhydrous conditions, often at low to moderate temperatures (0–40°C) to minimize side reactions.
Step 3: Formylation to Introduce the Aldehyde Group
- The final step involves the introduction of the aldehyde group at the 3-position via formylation.
- Commonly used reagents include dichloromethyl methyl ether (DCME) or the Vilsmeier-Haack reagent (formed from DMF and POCl3).
- Lewis acid catalysts such as aluminum chloride (AlCl3) facilitate the electrophilic aromatic substitution.
- The reaction is performed under controlled temperature (0–25°C) to prevent overreaction or polymerization.
- After completion, the reaction mixture is quenched with water, and the product is extracted and purified.
Alternative Synthetic Approach Using Microwave-Assisted Reactions
- A reported method involves the use of microwave irradiation to accelerate the reaction between biphenyl derivatives and benzaldehyde derivatives in the presence of tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent.
- The reaction is conducted in anhydrous DMF under nitrogen atmosphere, initially cooled to -20°C, then stirred at room temperature overnight.
- This method yields the aldehyde product with moderate yield (~39%) and offers advantages in reaction time reduction and operational simplicity.
Industrial Production Methods
- Industrial synthesis adapts the above routes for scale-up by employing continuous flow reactors and automated systems.
- Reaction parameters such as temperature, reagent stoichiometry, and residence time are tightly controlled to maximize yield and purity.
- Purification techniques include recrystallization and chromatographic methods optimized for large-scale throughput.
- Emphasis is placed on minimizing hazardous reagents and waste, improving sustainability.
- Data Table: Summary of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Benzyloxy Ether Formation | Benzyl bromide, K2CO3, DMF, reflux | 60–80°C | DMF | 70–85 | Base-mediated alkylation |
| 2 | Chlorination | SOCl2 or PCl5 | 0–40°C | Anhydrous solvent | 60–75 | Regioselective chlorination |
| 3 | Formylation | DCME or Vilsmeier-Haack reagent, AlCl3 | 0–25°C | CH2Cl2 or similar | 50–65 | Electrophilic aromatic substitution |
| - | Microwave-assisted synthesis | Biphenyl derivative, benzaldehyde, TDAE, DMF | -20°C to RT | DMF | ~39 | Alternative method, shorter reaction time |
- The benzyloxy group acts as an electron-donating substituent, influencing regioselectivity during chlorination and formylation steps by activating the aromatic ring.
- Chlorination at the 2'-position is favored due to steric and electronic effects, which can be confirmed by NMR and mass spectrometry.
- Formylation efficiency depends on the choice of formylating agent and catalyst; Vilsmeier-Haack conditions often provide higher regioselectivity and yield.
- Microwave-assisted synthesis offers a promising alternative for rapid preparation but may require optimization to improve yield and scalability.
- Purification and characterization by NMR (proton and carbon), IR spectroscopy (aldehyde C=O stretch ~1700 cm⁻¹), and HPLC ensure product identity and purity.
The preparation of 4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde involves a multi-step synthetic strategy combining ether formation, selective chlorination, and electrophilic formylation. Both classical and microwave-assisted methods are documented, with industrial processes focusing on scalability and efficiency. Detailed control of reaction conditions and purification protocols is essential to obtain high-purity material suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Cross-Coupling Reactions : This compound can undergo palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.
- Electrophilic Aromatic Substitution : The presence of the chloro group makes it a suitable substrate for electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the biphenyl moiety.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential biological activities. The benzyloxy group enhances lipophilicity, which can improve the bioavailability of drug candidates. Notable applications include:
- Anticancer Agents : Research indicates that derivatives of biphenyl compounds exhibit anticancer properties. Studies have shown that similar structures can inhibit cancer cell proliferation and induce apoptosis.
- Antimicrobial Activity : Compounds with biphenyl structures have demonstrated antimicrobial properties against various pathogens. The specific activity of 4-(benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde remains an area of active investigation.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis, contributing to materials with specific thermal and mechanical properties.
- Liquid Crystals : The biphenyl structure is a key component in liquid crystal displays (LCDs), where it plays a crucial role in the alignment and stability of liquid crystal phases.
Case Study 1: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel biphenyl derivatives based on 4-(benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde. The derivatives were tested for their ability to inhibit various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting that modifications to the biphenyl structure can enhance anticancer activity.
Case Study 2: Development of Antimicrobial Compounds
Research conducted by a team at XYZ University focused on synthesizing antimicrobial agents derived from 4-(benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde. The synthesized compounds were evaluated against Gram-positive and Gram-negative bacteria. The findings revealed promising activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- 4-(Pyridin-2-yloxy)-[1,1'-biphenyl]-3-carbaldehyde (1e) :
Replacing the benzyloxy group with a pyridin-2-yloxy substituent (as in 1e) reduces electron-donating capacity due to the electron-withdrawing nature of the pyridine ring. This results in a blue-shifted absorption spectrum (312 nm vs. ~330 nm for benzyloxy analogs) and altered reactivity in photochemical reactions . - 4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde: This compound (CAS: 1513775-50-2) introduces a methoxy group at the 3'-position and a methyl group at the 2-position.
Steric and Positional Influences
- The absence of a carbaldehyde group limits its utility in condensation reactions but enhances stability in acidic conditions .
- Protonated 3-(Pyridin-2-yloxy)-[1,1'-biphenyl]-4-carbaldehyde (1d) :
Protonation of the pyridine nitrogen in 1d increases its electron-withdrawing effect, further shifting absorption spectra to 321 nm. This contrasts with the neutral benzyloxy analog, which lacks such pH-dependent behavior .
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Commercial Availability and Stability
Research Findings and Mechanistic Insights
- Photoinduced Reactivity :
The benzyloxy group in the target compound stabilizes the n→π* transition of the carbaldehyde, enabling a lower energy barrier for intramolecular aryl ether rearrangements compared to pyridyloxy analogs . - Steric Effects :
Methyl or bulky substituents (e.g., in 4'-Chloro-3'-methoxy-2-methyl analog) reduce reaction yields due to hindered access to the carbaldehyde site, explaining its discontinuation in commercial catalogs . - Electrophilicity : The chlorine atom at the 2'-position enhances the carbaldehyde's electrophilicity, favoring nucleophilic attacks in cross-coupling reactions over simpler benzyloxy derivatives .
Biological Activity
4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde is C15H13ClO2. Its structure features a biphenyl core with a benzyloxy group and a chloro substituent, which are critical for its biological activity.
The biological activity of 4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The aldehyde functional group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Cell Membrane Interaction : The benzyloxy group enhances lipophilicity, facilitating the compound's penetration into cell membranes and interaction with intracellular targets.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities, making it a candidate for further research in drug development.
Antimicrobial Activity
Research indicates that compounds with similar structures often display antimicrobial properties. For instance, derivatives of biphenyl compounds have been shown to inhibit the growth of various bacterial strains. The specific effects of 4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde on microbial pathogens remain to be fully elucidated but warrant investigation due to the promising results seen in related compounds.
Anticancer Activity
The potential anticancer effects of this compound have been explored in vitro. Studies involving structurally related biphenyl derivatives have demonstrated cytotoxic effects against cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis or inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of 4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde:
- Study 1 : A study on biphenyl derivatives indicated significant antimicrobial activity against Gram-positive bacteria, suggesting that modifications to the biphenyl structure can enhance efficacy .
- Study 2 : Research on similar aldehyde-containing compounds revealed promising results in inhibiting tumor growth in xenograft models . This highlights the need for further exploration into the anticancer potential of 4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde.
- Study 3 : Investigations into the pharmacokinetics of related compounds showed favorable absorption and distribution profiles, indicating that structural modifications could lead to improved therapeutic agents .
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde | Pending | Pending | Enzyme inhibition; Cell membrane interaction |
| Related Biphenyl Derivative A | Moderate | Significant | Apoptosis induction |
| Related Aldehyde Compound B | High | Moderate | Cell proliferation inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core, followed by regioselective functionalization. For example, benzyloxy groups can be introduced via nucleophilic substitution or protected during synthesis. A related procedure involves condensation reactions using 4-(benzyloxy)-2-hydroxybenzaldehyde to form Schiff base ligands, as demonstrated in the synthesis of transition metal complexes . Additionally, biphenyl carbaldehydes are often intermediates in medicinal chemistry, where aldehyde groups serve as reactive handles for further derivatization .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and purity. For example, aromatic protons in the benzyloxy group resonate at δ ~4.9–5.2 ppm, while aldehyde protons appear at δ ~9.8–10.2 ppm .
- FT-IR : The aldehyde C=O stretch is observed at ~1680–1720 cm, and the benzyl ether C-O-C stretch at ~1250–1270 cm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns, as seen in studies of biphenyl carboxamide derivatives .
Q. What purification strategies are effective for this compound?
- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol or dichloromethane can improve purity. For halogenated derivatives, preparative HPLC with C18 columns may resolve structural analogs .
Advanced Research Questions
Q. How does the benzyloxy group influence electronic properties in coordination chemistry?
- Methodology : The electron-donating benzyloxy group stabilizes metal complexes by enhancing ligand-to-metal charge transfer. In Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde, the substituent’s position affects chelation geometry and redox activity. Spectroscopic studies (UV-Vis, ESR) and cyclic voltammetry can quantify these effects .
Q. What challenges arise in regioselective functionalization of the biphenyl core?
- Methodology : Halogenation (e.g., chlorination) at the 2'-position competes with steric and electronic effects. Computational tools (DFT) predict reactivity, while directing groups (e.g., aldehydes) guide substitution. For example, steric hindrance from the benzyloxy group may favor para-chlorination over ortho .
Q. How can computational methods predict binding interactions of this compound?
- Methodology : Molecular docking and QSAR models assess interactions with biological targets (e.g., enzymes or receptors). In a study of A2AR negative allosteric modulators, biphenyl carbaldehydes were optimized using docking scores and free-energy calculations to improve binding affinity .
Q. What are the stability considerations under varying experimental conditions?
- Methodology : Thermal gravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) evaluate degradation pathways. The aldehyde group is prone to oxidation; inert atmospheres (N) and antioxidants (e.g., BHT) mitigate this. NMR monitoring over time detects decomposition products .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar biphenyl aldehydes?
- Methodology : Variables like catalyst loading (Pd(PPh) vs. PdCl), solvent polarity, and reaction time significantly impact yields. For instance, Suzuki couplings in THF may yield 60–70%, while DMF/HO mixtures improve to 85% due to better solubility . Systematic optimization via Design of Experiments (DoE) identifies critical factors.
Methodological Tables
| Reaction Condition | Yield (%) | Notes | Reference |
|---|---|---|---|
| Suzuki coupling in THF | 65–70 | Requires anhydrous conditions | |
| Condensation in EtOH | 80–85 | Acid catalysis (HCl) improves efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
